molecular formula C10H14N2 B189441 (1-Pyridin-4-yl)piperidine CAS No. 2767-90-0

(1-Pyridin-4-yl)piperidine

Cat. No.: B189441
CAS No.: 2767-90-0
M. Wt: 162.23 g/mol
InChI Key: MTPBUCCXRGSDCR-UHFFFAOYSA-N
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Description

(1-Pyridin-4-yl)piperidine is a heterocyclic organic compound that features a piperidine ring bonded to a pyridine ring at the fourth position

Mechanism of Action

Target of Action

Piperidine derivatives have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents . One specific compound, a 2-amino-4-(1-piperidine) pyridine derivative, was designed as a dual inhibitor for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Mode of Action

Piperidine derivatives have been shown to interact with various targets and induce changes that contribute to their therapeutic effects . For instance, the 2-amino-4-(1-piperidine) pyridine derivative mentioned earlier was designed to inhibit ALK and ROS1, which are involved in cell growth and survival .

Biochemical Pathways

Piperidine derivatives have been shown to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc . These pathways are involved in cell proliferation, inflammation, and other cellular processes.

Pharmacokinetics

One study mentioned that medicinal chemistry efforts are needed to optimize selectivity against hsprs while further improving antimalarial potency, pharmacokinetics, and physicochemical properties .

Result of Action

Piperidine derivatives have been shown to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells . Damage to mitochondrial membrane potential leads to the release of cytochrome c from mitochondria to the cytoplasm, further leading to the activation of two caspase systems called caspase 3 and caspase 9; caspase-3 further triggers proteolytic cleavage of one of its substrates called PARP which induces the activation of apoptosis in cancer cells in a mitochondrial-induced pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Pyridin-4-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloropyridine with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (1-Pyridin-4-yl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Fully saturated piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(1-Pyridin-4-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

    Piperidine: A simpler structure with only a piperidine ring.

    Pyridine: A simpler structure with only a pyridine ring.

    Piperazine: Contains two nitrogen atoms in a six-membered ring.

    Quinoline: Contains a fused benzene and pyridine ring.

Uniqueness: (1-Pyridin-4-yl)piperidine is unique due to the combination of a piperidine ring and a pyridine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential for various applications in medicinal chemistry and other fields.

Properties

IUPAC Name

4-piperidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h4-7H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPBUCCXRGSDCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20182039
Record name 4-Piperidylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2767-90-0
Record name 4-Piperidinopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2767-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002767900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Piperidylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-piperidylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.589
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Synthesis routes and methods

Procedure details

To 28.1 parts of this 1-[2-(2-pyridyl)ethyl]-4-cyanopyridinium chloride hydrochloride in 150 parts water was added 24 parts of piperidine, and the resulting mixture stirred for 2.5 hours at ambient temperature. 300 parts of 40% sodium hydroxide was added, and the reaction heated to 100° C. for two hours, cooled, and the organic layer separated. Distillation of the organic layer gave 15 parts 4-piperidinopyridine and 10 parts 2-vinylpyridine which was subsequently recycled for use in preparing more pyridylethyl salts.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the (1-(pyridin-4-yl)piperidine) scaffold contribute to the inhibition of thrombin? What are the downstream effects of this interaction?

A1: Research indicates that incorporating a (1-(pyridin-4-yl)piperidine) moiety at the P1 position of certain compounds significantly enhances their ability to inhibit thrombin [, ]. This scaffold likely interacts with the active site of thrombin, preventing the enzyme from converting fibrinogen to fibrin, a crucial step in blood clot formation. Inhibiting thrombin's activity effectively disrupts the coagulation cascade, ultimately leading to an anticoagulant effect. [] This mechanism is particularly relevant for treating thrombotic conditions where excessive or inappropriate blood clotting poses a risk.

Q2: How does modifying the structure of (1-(pyridin-4-yl)piperidine)-based compounds influence their activity and selectivity towards thrombin and other serine proteases like factor Xa and cholinesterases?

A2: Studies have shown that even slight alterations to the (1-(pyridin-4-yl)piperidine) scaffold, particularly at the P1 and P4 positions, can significantly impact the compound's potency and selectivity for different serine proteases [, ]. For example, introducing specific substituents on the phenyl ring at the P4 position can increase selectivity for thrombin over factor Xa []. Additionally, some derivatives exhibit inhibitory activity against cholinesterases, enzymes implicated in Alzheimer's disease []. This suggests that fine-tuning the structure can be used to tailor the pharmacological profile of these compounds for specific therapeutic applications.

  1. First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease:
  2. Synthesis and biological evaluation of direct thrombin inhibitors bearing 4-(piperidin-1-yl)pyridine at the P1 position with potent anticoagulant activity.:

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